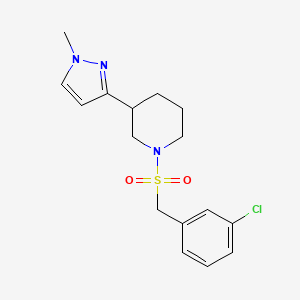![molecular formula C27H33N3O4 B2414004 4-etil-N-(1-{[1-(4-metoxibencil)-5-oxopirrolidin-3-il]carbonil}piperidin-4-il)benzamida CAS No. 1291840-01-1](/img/structure/B2414004.png)
4-etil-N-(1-{[1-(4-metoxibencil)-5-oxopirrolidin-3-il]carbonil}piperidin-4-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide is an organic compound with a complex molecular structure characterized by multiple functional groups
Aplicaciones Científicas De Investigación
The compound 4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide has diverse applications in:
Chemistry: It serves as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms. Biology: Researchers explore its potential interactions with biological macromolecules, aiding in the understanding of cellular processes. Medicine: Its structure is being investigated for potential pharmacological properties, such as anti-inflammatory or anti-cancer activities. Industry: The compound may be utilized in the development of new materials with specialized properties.
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis of this compound typically involves multi-step reactions starting from simpler organic molecules. For instance, one possible route may involve the initial formation of the pyrrolidinone ring through a reaction between appropriate amines and ketones, followed by further functionalization to introduce the 4-methoxybenzyl, piperidin-4-yl, and benzamide groups under controlled conditions.
Industrial production methods: In an industrial setting, the synthesis process must be optimized for efficiency, yield, and purity. This often involves the use of advanced catalytic methods, continuous flow reactors, and stringent purification techniques.
Análisis De Reacciones Químicas
Types of reactions it undergoes: This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions to form a hydroxyl group.
Reduction: The carbonyl groups in the structure can be reduced to hydroxyl groups using reagents like lithium aluminum hydride.
Substitution: Various functional groups can be substituted, for example, halogenation at the benzyl position or amidation of the amide groups.
Common reagents and conditions used in these reactions: Reagents such as lithium aluminum hydride for reduction, oxidizing agents like potassium permanganate, and catalysts for substitution reactions are commonly used.
Major products formed from these reactions: Depending on the specific reaction conditions, the major products could include hydroxylated derivatives, halogenated compounds, or modified amides.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects can vary based on its application. In a biological context, it may interact with specific proteins or enzymes, altering their activity and thereby influencing cellular pathways. Molecular targets could include enzyme active sites or receptor binding sites, leading to modulation of signaling pathways.
Comparación Con Compuestos Similares
When compared to similar compounds, 4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide exhibits unique properties due to its specific functional groups and molecular geometry. For instance:
Compounds with similar piperidine structures but lacking the pyrrolidinone ring may have different reactivity and biological activity.
Analogous benzamides with varying substitutions on the benzyl group will display distinct physicochemical properties.
Similar Compounds
Some similar compounds include:
4-ethyl-N-(1-{[1-(4-hydroxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide
4-ethyl-N-(1-{[1-(4-methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide
4-ethyl-N-(1-{[1-(4-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide
Each of these analogs differs slightly in their substituent groups, which can lead to variations in their chemical and biological behaviors.
Now, do you want more depth on any of these sections, or should we explore another fascinating topic?
Propiedades
IUPAC Name |
4-ethyl-N-[1-[1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O4/c1-3-19-4-8-21(9-5-19)26(32)28-23-12-14-29(15-13-23)27(33)22-16-25(31)30(18-22)17-20-6-10-24(34-2)11-7-20/h4-11,22-23H,3,12-18H2,1-2H3,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUNIRBQKHAJAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3CC(=O)N(C3)CC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonyl chloride](/img/structure/B2413921.png)
![ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate](/img/structure/B2413922.png)
![ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2413924.png)





![(2-methoxypyridin-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2413934.png)
![N-[(4-fluorophenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2413937.png)

![1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-4-phenylpiperazine](/img/structure/B2413942.png)


